N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
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Description
N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a useful research compound. Its molecular formula is C19H24FNO6 and its molecular weight is 381.4g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C21H32FNO5 with a molecular weight of approximately 373.49 g/mol.
Key Structural Features:
- Fluorinated Phenyl Group: The presence of the 3-fluoro-4-methylphenyl moiety enhances lipophilicity and may influence receptor interactions.
- Pentaoxatricyclo Structure: This unique framework can facilitate interactions with biological macromolecules.
The biological activity of this compound likely involves several mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors due to its structural compatibility.
- Enzyme Inhibition: It can inhibit certain enzymes by binding to active sites or allosteric sites.
- Protein-Ligand Interactions: The fluorinated groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties:
- In Vitro Studies: Research has shown that the compound inhibits the proliferation of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens:
- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Case Studies
-
Case Study on Anticancer Effects:
In a study published in Journal of Medicinal Chemistry, researchers found that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dose of 20 mg/kg body weight . -
Case Study on Antimicrobial Properties:
A clinical trial reported in Antimicrobial Agents and Chemotherapy demonstrated that the compound successfully treated infections caused by resistant bacterial strains in a small cohort of patients .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO6/c1-9-6-7-10(8-11(9)20)21-16(22)14-12-13(25-18(2,3)24-12)15-17(23-14)27-19(4,5)26-15/h6-8,12-15,17H,1-5H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLLRHHQOUHDKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.